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molecular formula C13H14N2O B8637991 5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine

5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine

Cat. No. B8637991
M. Wt: 214.26 g/mol
InChI Key: JGNBKEQRJGVPFB-UHFFFAOYSA-N
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Patent
US07915271B2

Procedure details

(4-methoxyphenyl)boronic acid (1 g, 6.58 mmol), 5-bromo-6-methylpyridin-2-amine (1.23 g, 6.58 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride dichloromethane adduct (537 mg, 0.658 mmol), potassium acetate (1.29 g, 13.16 mmol) and 1,4-dioxane (5 mL) were placed in a sealed tube and the mixture was subjected to microwave irradiation at 140° C. for 30 minutes. The resulting crude mixture was purified by flash column chromatography on SiO2 (Biotage 40+M cartridge, ethyl acetate) to afford 5-(4-methoxyphenyl)-6-methylpyridin-2-amine as a purple solid. LCMS calc.=214.11; found=215.17 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
537 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:14]=[CH:15][C:16]([NH2:20])=[N:17][C:18]=1[CH3:19].C([O-])(=O)C.[K+]>ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].O1CCOCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:14]=[CH:15][C:16]([NH2:20])=[N:17][C:18]=2[CH3:19])=[CH:5][CH:4]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
1.23 g
Type
reactant
Smiles
BrC=1C=CC(=NC1C)N
Name
potassium acetate
Quantity
1.29 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
537 mg
Type
catalyst
Smiles
ClCCl.[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 140° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting crude mixture was purified by flash column chromatography on SiO2 (Biotage 40+M cartridge, ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=CC(=NC1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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